

Spectroscopic Data of Triethylaniline: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **triethylaniline**, a compound of significant interest in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **triethylaniline**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for the most common isomer, N,N-diethylaniline, and a representative symmetrically substituted isomer, 2,4,6-**triethylaniline**.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for **Triethylaniline** Isomers



Compoun	Solvent	Chemical Shift (δ) [ppm]	Multiplicit y	Coupling Constant (J) [Hz]	Integratio n	Assignme nt
N,N- Diethylanili ne	CDCl₃	1.14	t	7.1	6Н	-СН₃
3.37	q	7.1	4H	-CH ₂ -		
6.60 - 6.71	m	-	3H	Ar-H (ortho, para)		
7.11 - 7.29	m	-	2H	Ar-H (meta)		
N,N,4- Triethylanili ne[1]	CDCl₃	1.11	t	7.1	6Н	N(CH2CH3)
1.17	t	7.6	3H	Ar-CH₂CH₃	_	
2.52	q	7.6	2H	Ar-CH₂CH₃	_	
3.29	q	7.1	4H	N(CH ₂ CH ₃)		
6.61	d	8.7	2H	Ar-H (ortho to N)		
7.03	d	8.7	2H	Ar-H (meta to N)	-	

Table 2: ¹³C NMR Spectroscopic Data for **Triethylaniline** Isomers



Compound	Solvent	Chemical Shift (δ) [ppm]	Assignment
N,N-Diethylaniline	CDCl ₃	12.6	-CH₃
44.3	-CH ₂ -		
112.0	Ar-C (ortho)	-	
115.7	Ar-C (para)	-	
129.2	Ar-C (meta)	-	
147.7	Ar-C (ipso, attached to N)	-	
2,4,6-Trimethylaniline	CDCl ₃	18.1	4-CH ₃
18.5	2,6-CH₃		
122.2	C-4	-	
128.9	C-3, C-5	-	
130.0	C-2, C-6	_	
141.6	C-1	-	

Experimental Protocols

The following are detailed methodologies for acquiring NMR spectra of **triethylaniline** derivatives.

¹H and ¹³C NMR Spectroscopy Protocol:

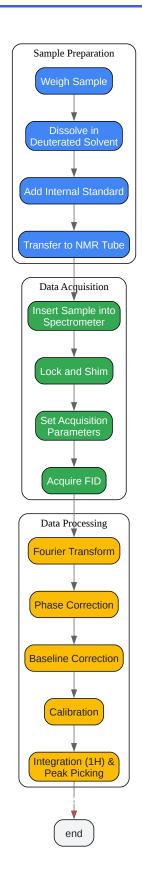
- Sample Preparation:
 - Accurately weigh 5-25 mg of the triethylaniline sample for ¹H NMR or 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

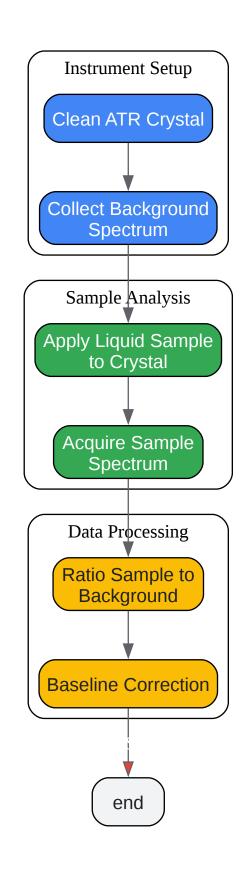


- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Instrument Parameters:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
 - Temperature: Maintain a constant temperature, typically 298 K.
 - ¹H NMR:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 8-16 scans.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - 13C NMR:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Relaxation Delay: 2-5 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
 - Integrate the signals in the ¹H NMR spectrum.

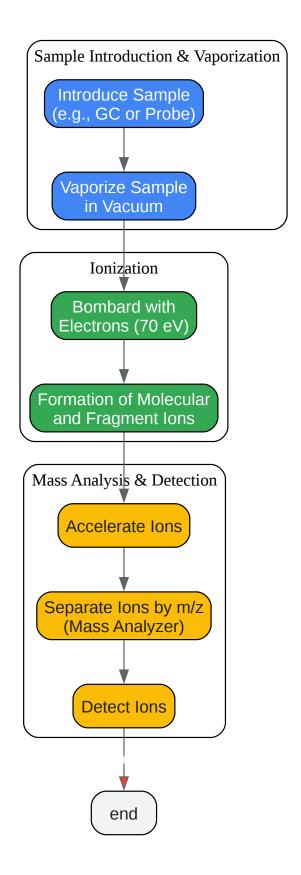
Visualization of Experimental Workflow











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References

- 1. 2,4,6-Trimethylaniline(88-05-1) 13C NMR spectrum [chemicalbook.com]
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